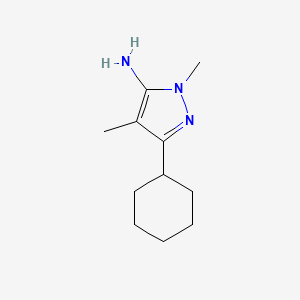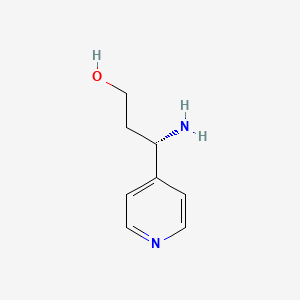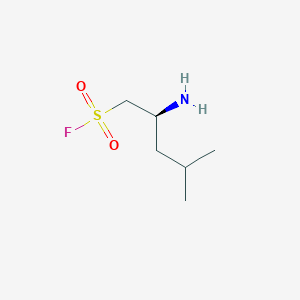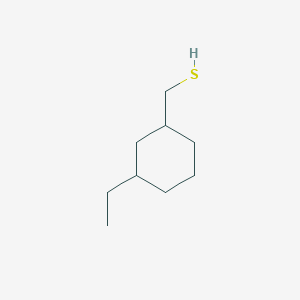
(3-Ethylcyclohexyl)methanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Ethylcyclohexyl)methanethiol is an organosulfur compound with the molecular formula C9H18S. It is characterized by a cyclohexane ring substituted with an ethyl group at the third position and a methanethiol group at the first position. This compound is known for its distinctive sulfurous odor and is used in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(3-Ethylcyclohexyl)methanethiol can be synthesized through several methods. One common approach involves the reaction of 3-ethylcyclohexyl bromide with sodium methanethiolate in an SN2 displacement reaction. The reaction typically occurs in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound often involves the use of thiourea as a nucleophile. The reaction proceeds through the formation of an intermediate isothiourea salt, which is subsequently hydrolyzed to yield the desired thiol. This method is advantageous due to its high yield and relatively mild reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
(3-Ethylcyclohexyl)methanethiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides using oxidizing agents such as iodine or bromine.
Reduction: The disulfides formed can be reduced back to thiols using reducing agents like zinc and hydrochloric acid.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing halides in alkyl halides.
Common Reagents and Conditions
Oxidation: Iodine (I2) or bromine (Br2) in an aqueous or organic solvent.
Reduction: Zinc (Zn) and hydrochloric acid (HCl) in aqueous solution.
Substitution: Sodium methanethiolate (CH3SNa) in polar aprotic solvents like DMSO.
Major Products Formed
Oxidation: Disulfides (R-S-S-R’)
Reduction: Thiols (R-SH)
Substitution: Alkyl thiols (R-S-R’)
Wissenschaftliche Forschungsanwendungen
(3-Ethylcyclohexyl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in biological systems, particularly in the formation of disulfide bonds in proteins.
Medicine: Investigated for its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: Employed in the production of flavors and fragrances due to its strong odor.
Wirkmechanismus
The mechanism of action of (3-Ethylcyclohexyl)methanethiol involves its ability to form disulfide bonds through oxidation. These disulfide bonds play a crucial role in stabilizing the three-dimensional structure of proteins. The compound can also act as a nucleophile in substitution reactions, targeting electrophilic centers in other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanethiol (CH3SH): The simplest thiol, known for its strong odor and use as a warning agent in natural gas.
Ethanethiol (C2H5SH): Similar to methanethiol but with an ethyl group, used in the chemical industry.
Cyclohexylmethanethiol (C7H14S): Similar structure but without the ethyl substitution on the cyclohexane ring.
Uniqueness
(3-Ethylcyclohexyl)methanethiol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both the ethyl group and the methanethiol group on the cyclohexane ring makes it a versatile compound in various chemical applications.
Eigenschaften
Molekularformel |
C9H18S |
|---|---|
Molekulargewicht |
158.31 g/mol |
IUPAC-Name |
(3-ethylcyclohexyl)methanethiol |
InChI |
InChI=1S/C9H18S/c1-2-8-4-3-5-9(6-8)7-10/h8-10H,2-7H2,1H3 |
InChI-Schlüssel |
GGXRNBIPWUBOQY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCCC(C1)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


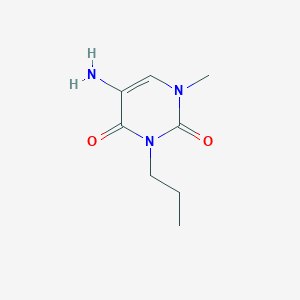
![4-chloro-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13306324.png)
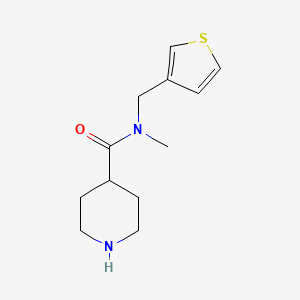
![N-[1-(4-Methoxyphenyl)propyl]cyclopropanamine](/img/structure/B13306333.png)
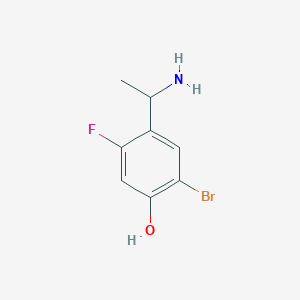

![8-Methylimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B13306349.png)
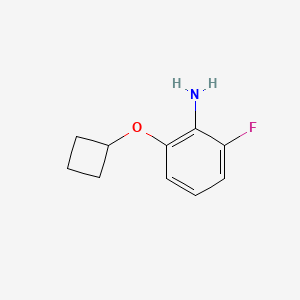
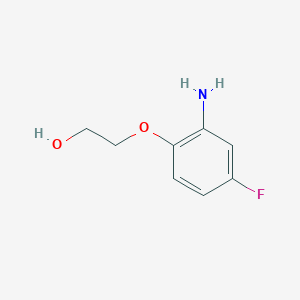
![{2,3-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13306366.png)
